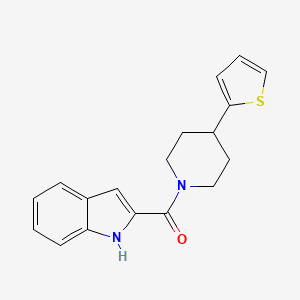

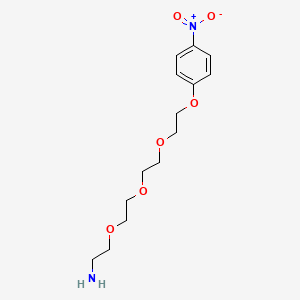

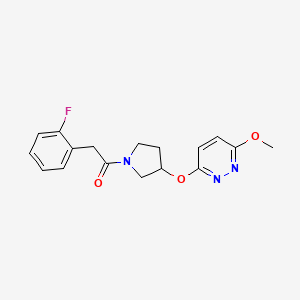

![molecular formula C22H20N4O2 B2489360 1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea CAS No. 1795297-23-2](/img/structure/B2489360.png)

1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives similar to "1-(2-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-phenoxyethyl)urea" involves coupling reactions of specific precursor compounds. For instance, N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide was coupled with 1-(tert-butyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea to produce a related compound. This synthesis pathway typically results in the formation of crystals through solvent evaporation at room temperature, highlighting a common method of obtaining pure derivatives of imidazo[1,2-a]pyridine for further analysis (Chen et al., 2021).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively characterized using techniques such as 1H NMR, 13C NMR, FT-IR, and single crystal X-ray diffraction studies. Theoretical calculations, based on the density functional method (DFT), provide insights into the optimized molecular structure, which is consistent with the experimental data obtained from X-ray diffraction. These studies offer detailed information on the molecular geometry, electron distribution, and the stabilizing effects of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces (Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines are synthesized through various chemical reactions, including palladium-catalyzed cascade reactions for the formation of complex hybrid structures. For example, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide has been developed to synthesize indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-one, showcasing the versatility of these compounds in undergoing sophisticated chemical transformations (Zhang, Zhang, & Fan, 2016).

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Derivatives of imidazo[1,2-a]pyridine, which include compounds like the one , have been synthesized and analyzed for their crystal structures and vibrational properties. These compounds are identified as core fragments in various drug molecules, highlighting their significance in the chemical and pharmaceutical fields. The study utilized methods such as NMR, FT-IR, and X-ray diffraction to elucidate the structure, demonstrating the importance of hydrogen bonding, π–π stacking, and Van der Waals forces in stabilizing these compounds (Chen et al., 2021).

Biological Studies and Antitumor Activity

- Research into N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives, closely related to the query compound, showed promising antitumor activity against various cell lines. This indicates the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy, underscoring the role of the imidazo[1,2-a]pyridine and urea fragments in conferring anticancer properties to these compounds (Chena et al., 2022).

Antiproliferative Agents Targeting P53

- A series of (imidazo[1,2-a]pyrazin-6-yl)ureas, structurally related to the query compound, were synthesized and found to exhibit cytostatic activity against non-small cell lung cancer cell lines. Notably, one compound specifically induced overexpression of the TP53 gene in a P53-mutant NSCLC cell line, suggesting its potential as a reactivator of mutant p53 in cancer therapy (Bazin et al., 2016).

Catalytic Activities

- Imidazo[1,5-a]pyridine-based ligands, akin to the query compound, were used to synthesize homoleptic complexes with various metals (Co, Cu, Ni, Pd). These complexes were found to be effective catalysts in the Heck reaction, a valuable coupling reaction in organic chemistry. This research demonstrates the utility of imidazo[1,2-a]pyridine derivatives in catalysis (Ardizzoia et al., 2018).

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used in the development of various drugs, including covalent inhibitors . .

Biochemical Pathways

Imidazo[1,2-a]pyridines can be involved in various biochemical pathways depending on their specific targets. They can affect the activity of enzymes, receptors, or other proteins, leading to changes in the downstream effects of these pathways .

Propiedades

IUPAC Name |

1-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2/c27-22(23-13-15-28-17-8-2-1-3-9-17)25-19-11-5-4-10-18(19)20-16-26-14-7-6-12-21(26)24-20/h1-12,14,16H,13,15H2,(H2,23,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMGWYJBCYMLDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

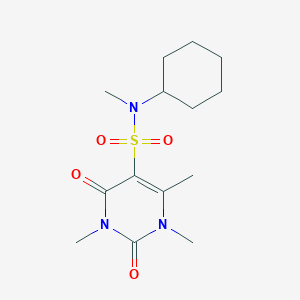

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

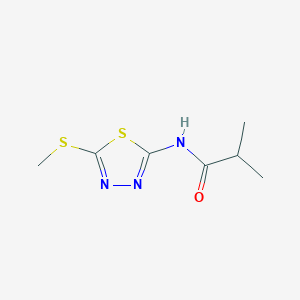

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)

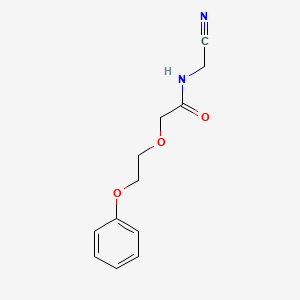

![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2489290.png)

![4-(2-(4-ethoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2489291.png)

![1-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2489295.png)